molecular formula C10H24N2Si B3057412 N-Methyl-N-trimethylsilylmethyl-N'-tert-butylformamidine CAS No. 80376-66-5

N-Methyl-N-trimethylsilylmethyl-N'-tert-butylformamidine

Cat. No. B3057412
CAS RN: 80376-66-5
M. Wt: 200.4 g/mol
InChI Key: MFQDMLNXILAMOB-UHFFFAOYSA-N
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Description

N-Methyl-N-trimethylsilylacetamide is a chemical compound with the molecular formula C6H15NOSi . This compound is used in gas chromatography derivatization .


Molecular Structure Analysis

The molecular structure of N-Methyl-N-trimethylsilylacetamide consists of a silicon atom bonded to three methyl groups and a nitrogen atom. The nitrogen atom is also bonded to a methyl group and an acetamide group .


Physical And Chemical Properties Analysis

N-Methyl-N-trimethylsilylacetamide is a clear colorless to yellow liquid with a refractive index of 1.4370-1.4410 at 20°C . It has a molecular weight of 145.277 g/mol .

Safety and Hazards

N-Methyl-N-trimethylsilylacetamide is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N'-tert-butyl-N-methyl-N-(trimethylsilylmethyl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2Si/c1-10(2,3)11-8-12(4)9-13(5,6)7/h8H,9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQDMLNXILAMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=CN(C)C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369764
Record name AG-H-23116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-trimethylsilylmethyl-N'-tert-butylformamidine

CAS RN

80376-66-5
Record name AG-H-23116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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